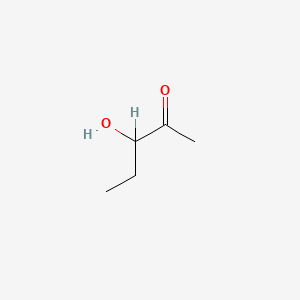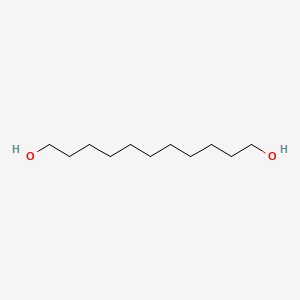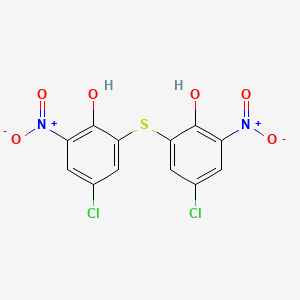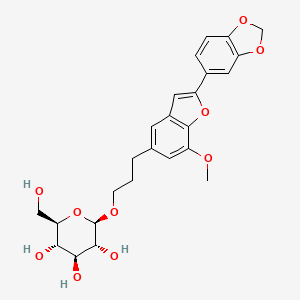![molecular formula C45H72O17 B1200279 2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gracillin is a naturally occurring steroidal saponin, primarily extracted from the roots of plants such as Dioscorea species and Rhizoma Paridis . It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects . Gracillin has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, particularly cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gracillin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethyl acetate to isolate the compound from plant materials . Chemical synthesis of gracillin involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone backbone .
Industrial Production Methods
Industrial production of gracillin primarily relies on the extraction from plant sources. Techniques such as maceration, soxhlet extraction, and ultrasound-assisted extraction are commonly employed . These methods ensure the efficient isolation of gracillin while maintaining its biological activity.
Chemical Reactions Analysis
Types of Reactions
Gracillin undergoes various chemical reactions, including:
Oxidation: Gracillin can be oxidized to form different derivatives, which may exhibit altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various gracillin derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Gracillin has a wide range of scientific research applications, including:
Mechanism of Action
Gracillin exerts its effects through multiple mechanisms:
Mitochondrial Targeting: Gracillin disrupts mitochondrial complex II function, leading to the inhibition of ATP synthesis and induction of reactive oxygen species.
Apoptosis Induction: It induces apoptosis in cancer cells by activating mitochondrial pathways and inhibiting glycolysis.
Anti-inflammatory Effects: Gracillin modulates inflammatory pathways, such as the NF-κB pathway, to reduce inflammation.
Comparison with Similar Compounds
Gracillin is unique among steroidal saponins due to its specific biological activities and molecular targets. Similar compounds include:
Diosgenin: An aglycone of gracillin, known for its anti-inflammatory and anticancer properties.
Saponins from Rhizoma Paridis: These compounds share structural similarities with gracillin and exhibit comparable biological activities.
Gracillin stands out due to its potent anti-tumor effects and ability to target mitochondrial functions, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEMAEKYNNOCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














